Cas no 2137692-27-2 (1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-)

1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-, is a heterocyclic compound featuring a triazole-carboxylic acid backbone with a substituted triazole moiety. This structure imparts versatility in coordination chemistry and potential applications in pharmaceutical and agrochemical synthesis. Its dual triazole groups enhance binding affinity to metal ions, making it useful in catalysis and material science. The carboxylic acid functionality allows for further derivatization, enabling tailored modifications for specific applications. The compound’s stability and reactivity profile make it a valuable intermediate in the development of bioactive molecules and functional materials. Its well-defined structure ensures reproducibility in synthetic pathways.
1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]- structure
2137692-27-2 structure
Product name:1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-
CAS No:2137692-27-2
MF:C7H8N6O2
Molecular Weight:208.177419662476
CID:5297348

1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]- 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-
    • インチ: 1S/C7H8N6O2/c1-4(13-3-8-2-9-13)5-6(7(14)15)11-12-10-5/h2-4H,1H3,(H,14,15)(H,10,11,12)
    • InChIKey: KEBNLJRXWQMUKN-UHFFFAOYSA-N
    • SMILES: N1C(C(O)=O)=C(C(N2C=NC=N2)C)N=N1

1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-785976-0.1g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
0.1g
$1408.0 2024-05-22
Enamine
EN300-785976-10.0g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
10.0g
$6882.0 2024-05-22
Enamine
EN300-785976-0.5g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
0.5g
$1536.0 2024-05-22
Enamine
EN300-785976-0.25g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
0.25g
$1472.0 2024-05-22
Enamine
EN300-785976-0.05g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
0.05g
$1344.0 2024-05-22
Enamine
EN300-785976-1.0g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
1.0g
$1599.0 2024-05-22
Enamine
EN300-785976-2.5g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
2.5g
$3136.0 2024-05-22
Enamine
EN300-785976-5.0g
5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
2137692-27-2 95%
5.0g
$4641.0 2024-05-22

1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]- 関連文献

1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl]-に関する追加情報

Introduction to 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl] and Its Significance in Modern Chemical Biology

The compound with the CAS number 2137692-27-2, identified as 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl], represents a fascinating molecule in the realm of chemical biology. This compound belongs to a class of heterocyclic compounds that have garnered significant attention due to their versatile structural and functional properties. The presence of multiple nitrogen-containing rings in its molecular structure endows it with unique reactivity and potential biological activity, making it a subject of intense research interest.

At the core of understanding this compound lies its molecular architecture. The 1H-1,2,3-Triazole moiety is a key feature, contributing to its stability and reactivity. This triazole ring is part of a larger system that includes a carboxylic acid group at the 5-position and an ethyl chain attached to the 4-position of the triazole ring. The ethyl chain further extends into a secondary 1H-1,2,4-triazol unit, creating a complex yet well-defined three-dimensional structure. This intricate arrangement not only influences the compound's physical properties but also its potential interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these, triazole derivatives have emerged as particularly promising candidates due to their ability to modulate various biological pathways. The CAS no 2137692-27-2 compound is no exception and has been explored for its potential in several areas of medical research. One of the most compelling aspects of this molecule is its dual functionality—the carboxylic acid group can participate in hydrogen bonding interactions, while the triazole ring can engage in π-stacking or other non-covalent interactions with biological targets.

The synthesis of this compound involves multiple steps that highlight the sophistication of modern organic chemistry techniques. The introduction of the triazole ring typically requires cycloaddition reactions between azides and alkynes—a process known as the CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reaction. This method is highly favored due to its efficiency and selectivity. Subsequent functionalization at the 4-position involves introducing an ethyl chain that is further extended by another triazole unit. Each step in this synthetic pathway must be carefully optimized to ensure high yields and purity.

One of the most intriguing aspects of 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-1-yl)ethyl] is its potential as a scaffold for drug discovery. The combination of different functional groups allows for diverse modifications that can be tailored to enhance specific biological activities. For instance, the carboxylic acid group can be converted into esters or amides, which are common pharmacophores in many drugs. Similarly, the triazole rings can be further functionalized to introduce additional substituents that may improve binding affinity or metabolic stability.

Recent studies have begun to explore the pharmacological properties of this compound. In particular, researchers have been interested in its potential as an inhibitor of certain enzymes involved in inflammatory pathways. The structural features of this molecule suggest that it may be able to interact with active sites or allosteric sites on these enzymes, thereby modulating their activity. Preliminary computational studies have shown promising results regarding its binding affinity and selectivity profile.

The use of computational methods has become increasingly important in modern drug discovery. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets at an atomic level. These predictions can then be validated through experimental studies. In the case of CAS no 2137692-27-2, computational studies have helped identify key residues on potential target proteins that could form hydrogen bonds or hydrophobic interactions with the compound's functional groups.

In addition to its potential as an enzyme inhibitor, this compound has also been investigated for its antimicrobial properties. Triazole derivatives are well-known for their ability to disrupt fungal cell membranes by inhibiting ergosterol biosynthesis—a pathway critical for fungal survival. The presence of multiple triazole units in 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1-(1H-1,2,4-triazol-yl)ethyl] may enhance these effects by providing multiple points of interaction with fungal cell membranes.

The development of new antimicrobial agents is crucial due to the growing problem of antibiotic resistance. Traditional antibiotics are becoming less effective against certain bacterial strains because these strains have evolved mechanisms to evade their action. Novel compounds like this one offer hope for overcoming these challenges by targeting different aspects of microbial physiology or biochemistry.

Another area where this compound shows promise is in cancer research. Certain types of cancer are characterized by overactive signaling pathways that drive uncontrolled cell growth and division. By inhibiting key enzymes involved in these pathways,CAS no 2137692-27-2 could potentially slow down tumor growth or induce apoptosis (programmed cell death). Preliminary experiments have suggested that it may be effective against certain cancer cell lines when tested in vitro (in laboratory settings).

The ability to modify different parts of this molecule allows researchers to fine-tune its biological activity towards specific therapeutic goals。 For example,the carboxylic acid group can be converted into various derivatives such as esters or amides, which might improve solubility or metabolic stability while maintaining efficacy。 Similarly,the ethyl chain extending from one triazole ring provides additional space for further functionalization, enabling researchers to attach groups that could enhance binding affinity or target specificity。

In conclusion,CAS no 2137692-27-2 (i.e., 1H-1,2,3-Triazole-5-carboxylic acid, 4-[1(H-1,2,4-Triazole-1-yld)ethyl]) represents a promising lead compound for further development。 Its unique structural features make it suitable for various applications ranging from enzyme inhibition to antimicrobial therapy。 With continued research and optimization,this molecule could one day contribute significantly to addressing some major challenges facing modern medicine。 As our understanding grows,we anticipate even more exciting applications will emerge from further exploration into this fascinating chemical entity。

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